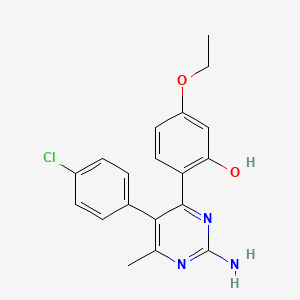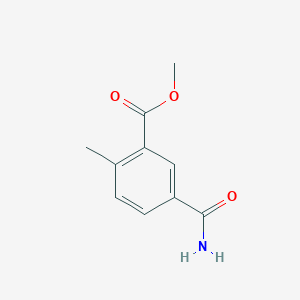
Methyl 5-carbamoyl-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-carbamoyl-2-methylbenzoate” is a compound with the CAS Number: 99060-41-0. It has a molecular weight of 193.2 and is typically stored at room temperature . The compound is in the form of a powder .
Synthesis Analysis
While specific synthesis methods for “Methyl 5-carbamoyl-2-methylbenzoate” were not found, a related compound, Methyl Benzoate, can be synthesized through Fischer Esterification . This process involves an acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (methanol) .Molecular Structure Analysis
The IUPAC name for this compound is methyl 5-(aminocarbonyl)-2-methylbenzoate . The InChI code for this compound is 1S/C10H11NO3/c1-6-3-4-7(9(11)12)5-8(6)10(13)14-2/h3-5H,1-2H3,(H2,11,12) .Physical And Chemical Properties Analysis
“Methyl 5-carbamoyl-2-methylbenzoate” has a melting point of 173-174 degrees Celsius . It is a powder in physical form .Scientific Research Applications
Herbicide Degradation Studies
Methyl 5-carbamoyl-2-methylbenzoate has been investigated for its degradation behavior in soils. Specifically, it was studied in terms of both biotic (biodegradation) and abiotic (hydrolysis) modes. Aspergillus niger and Penicillium chrysogenum demonstrated significant biodegradation capabilities, achieving degradation rates of 95% and 71%, respectively. Hydrolysis also played a role, with a maximal decline of 48% in the compound’s concentration. Factors such as pH and temperature influenced the rate of transformation .
Green Chemicals from Biomass
Methyl 5-carbamoyl-2-methylbenzoate is derived from biomass and falls into the category of green chemicals. As a short-chain fatty acid ester, it serves as a substitute for traditional fossil energy sources. Its synthesis and utilization contribute to sustainable practices and reduce reliance on non-renewable resources .
Polymerization Reactions
In the field of polymer chemistry, methyl 5-carbamoyl-2-methylbenzoate can be used as a monomer for (meth)acrylate-based polymers. By binding this reactive side group to the monomer and polymerizing it through chain addition polymerization methods, researchers can create polymers with planned pendant reactive groups .
Safety and Hazards
properties
IUPAC Name |
methyl 5-carbamoyl-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-3-4-7(9(11)12)5-8(6)10(13)14-2/h3-5H,1-2H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTZSBMYGSJCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-carbamoyl-2-methylbenzoate | |
CAS RN |
99060-41-0 |
Source


|
| Record name | methyl 5-carbamoyl-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2594048.png)
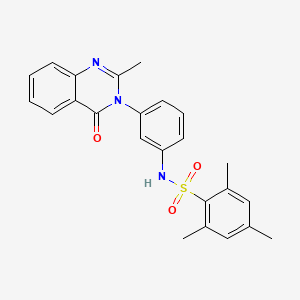
![3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2594050.png)
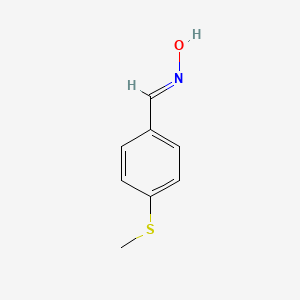

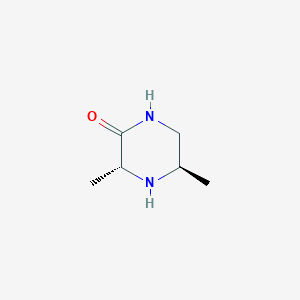

![1-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2594063.png)
![5-[(2-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2594064.png)
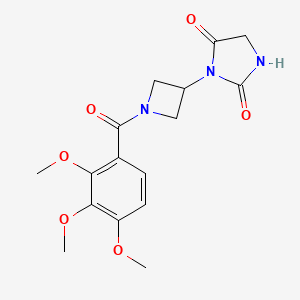
![N-butyl-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2594067.png)
![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxybenzoic acid](/img/structure/B2594068.png)
